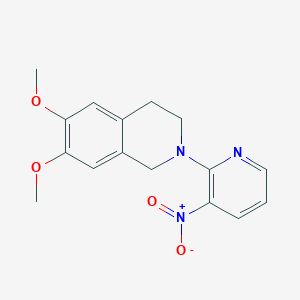
6,7-dimethoxy-2-(3-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-2-(3-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a nitropyridinyl group at the 2 position, and a dihydroisoquinoline core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-(3-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction, where benzaldehyde derivatives react with aminoacetaldehyde diethyl acetal.
Introduction of Methoxy Groups: Methoxylation can be performed using methanol in the presence of a strong acid catalyst.
Attachment of the Nitropyridinyl Group: This step involves the nitration of pyridine followed by a coupling reaction with the isoquinoline core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Halogenated derivatives of the compound.
科学的研究の応用
6,7-Dimethoxy-2-(3-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 6,7-dimethoxy-2-(3-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-1H-isoquinoline: Lacks the nitropyridinyl group, making it less reactive in certain chemical reactions.
2-(3-Nitropyridin-2-yl)-1H-isoquinoline: Lacks the methoxy groups, which may affect its solubility and reactivity.
6,7-Dimethoxy-2-phenyl-3,4-dihydro-1H-isoquinoline: Contains a phenyl group instead of a nitropyridinyl group, leading to different chemical and biological properties.
Uniqueness
6,7-Dimethoxy-2-(3-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline is unique due to the presence of both methoxy and nitropyridinyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse applications in various fields of research.
特性
CAS番号 |
877961-23-4 |
|---|---|
分子式 |
C16H17N3O4 |
分子量 |
315.32 g/mol |
IUPAC名 |
6,7-dimethoxy-2-(3-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C16H17N3O4/c1-22-14-8-11-5-7-18(10-12(11)9-15(14)23-2)16-13(19(20)21)4-3-6-17-16/h3-4,6,8-9H,5,7,10H2,1-2H3 |
InChIキー |
CTHUZLIUSZTHMB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=C(C=CC=N3)[N+](=O)[O-])OC |
溶解性 |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Methoxyphenyl)methoxy]benzamide](/img/structure/B14149689.png)
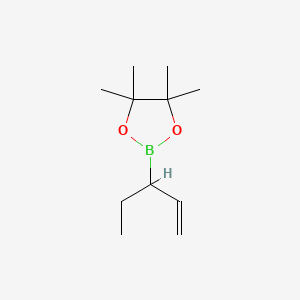
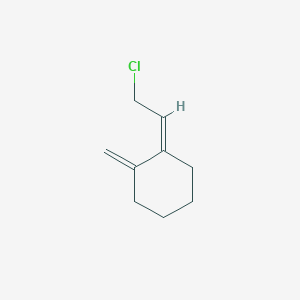

![2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one](/img/structure/B14149698.png)
![7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14149705.png)

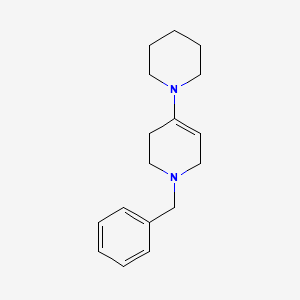
![Butyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14149726.png)
![5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl-](/img/structure/B14149727.png)
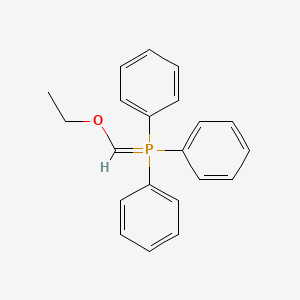
![N-(4-bromo-3-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B14149735.png)
![(2E)-1-(4-methoxyphenyl)-3-[(4-methylpyridin-2-yl)amino]prop-2-en-1-one](/img/structure/B14149741.png)
![3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione](/img/structure/B14149749.png)
